molecular formula C4H10N4S B135372 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione CAS No. 130413-23-9

4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione

Cat. No. B135372
M. Wt: 146.22 g/mol
InChI Key: XHVQAEOYJJZOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as ADT or Aminothiadiazole and is synthesized through a simple and efficient method.

Mechanism Of Action

The mechanism of action of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.

Biochemical And Physiological Effects

Studies have shown that 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It also inhibits the growth of tumors by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce viral replication by inhibiting the activity of viral enzymes.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is its ease of synthesis. This compound can be synthesized using a simple and efficient method, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione. One potential direction is the development of new pharmaceuticals based on this compound. Researchers are also exploring the potential use of this compound in agriculture, particularly as a pesticide. Additionally, there is ongoing research into the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
In conclusion, 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a promising compound with potential applications in various scientific fields. Its ease of synthesis and potential therapeutic benefits make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. This method is widely used due to its simplicity and high yield.

Scientific Research Applications

4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of pharmaceuticals. This compound has shown potential as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

CAS RN

130413-23-9

Product Name

4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione

Molecular Formula

C4H10N4S

Molecular Weight

146.22 g/mol

IUPAC Name

4-amino-5,5-dimethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C4H10N4S/c1-4(2)7-6-3(9)8(4)5/h7H,5H2,1-2H3,(H,6,9)

InChI Key

XHVQAEOYJJZOQN-UHFFFAOYSA-N

SMILES

CC1(NNC(=S)N1N)C

Canonical SMILES

CC1(NNC(=S)N1N)C

synonyms

1,2,4-Triazolidine-3-thione,4-amino-5,5-dimethyl-(9CI)

Origin of Product

United States

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